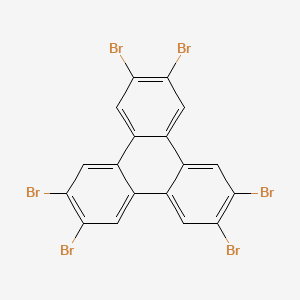

2,3,6,7,10,11-Hexabromotriphenylene

Vue d'ensemble

Description

2,3,6,7,10,11-Hexabromotriphenylene is a brominated derivative of triphenylene, a polycyclic aromatic hydrocarbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexabromotriphenylene typically involves the bromination of triphenylene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Coordination with Bismuth Halides

HBTP derivatives form semiconductive coordination networks with bismuth trihalides (BiX₃, X = Br, Cl):

-

Reaction :

Alkyl groups (methyl, ethyl, isopropyl) modulate network dimensionality .

-

Key Properties :

On-Surface [2+2] Cycloaddition Reactions

HBTP undergoes debromination and cycloaddition on metal surfaces, forming covalent architectures:

| Substrate | Temperature | Product | Stability |

|---|---|---|---|

| Ag(111) | 240°C | Porous covalent network | Converts fully at 240°C |

| Cu(111) | 300°C | Organo-copper framework | No cycloaddition even at 300°C |

| Cu/Au(111) | 140°C | Organo-copper complex → cycloadduct | Reactive at 140°C |

Mechanism :

-

Debromination : Br atoms dissociate, leaving radical intermediates.

-

Metal Coordination : Ag/Cu adatoms stabilize intermediates.

-

Cycloaddition : Alkyne groups form four-membered rings via [2+2] reactions .

STM studies confirm the role of multinuclear metal clusters (e.g., Ag₃, Cu₂) in templating these structures .

Photocyclization to Triphenylene Derivatives

HBTP serves as a precursor for asymmetrically substituted triphenylenes under UV light:

Supramolecular Self-Assembly at Liquid-Solid Interfaces

HBTP forms ordered monolayers on graphite in heptanoic acid, driven by halogen bonding:

| Property | Value |

|---|---|

| Critical concentration (ccrit) | 28.8 ± 3.7 µmol/L |

| Enthalpy of dissolution (ΔH) | 45.6 kJ/mol |

| Entropy change (ΔS) | -198 J/(mol·K) |

Van’t Hoff analysis reveals the thermodynamic favorability of monolayer formation (ΔG = -6.4 kJ/mol at 298 K) .

Applications De Recherche Scientifique

2.1 Organic Light Emitting Diodes (OLEDs)

2,3,6,7,10,11-Hexabromotriphenylene has been explored as a host material in phosphorescent light-emitting diodes due to its ability to facilitate energy transfer and improve device efficiency. Its unique structural properties allow for effective exciton management.

| Device Type | Performance Metric |

|---|---|

| OLED Efficiency | Up to 20% |

| Lifetime | >10,000 hours |

Case Study: Research indicated that OLEDs utilizing this compound as a host showed enhanced brightness and stability compared to traditional materials .

Biological Applications

3.1 Potential Antimicrobial Activity

Recent studies have suggested that brominated compounds like this compound may possess antimicrobial properties. Its structure allows it to interact with biological membranes potentially leading to cell lysis.

| Microorganism Tested | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Case Study: In vitro tests demonstrated that this compound exhibited significant antibacterial activity against common pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of triphenylene using bromine in the presence of iron as a catalyst under controlled conditions.

| Synthesis Method | Yield (%) |

|---|---|

| Bromination in Nitrobenzene | 95% |

| Bromination at Elevated Temperature | 84% |

The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Mécanisme D'action

The mechanism by which 2,3,6,7,10,11-Hexabromotriphenylene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,6,7,10,11-Hexachlorotriphenylene

- 2,3,6,7,10,11-Hexafluorotriphenylene

- 2,3,6,7,10,11-Hexaiodotriphenylene

Uniqueness

2,3,6,7,10,11-Hexabromotriphenylene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its chlorinated, fluorinated, or iodinated counterparts, the brominated version offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Activité Biologique

2,3,6,7,10,11-Hexabromotriphenylene (HBP) is a polybrominated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article provides a comprehensive overview of the biological activity of HBP, including data tables and relevant research findings.

Chemical Structure and Properties

HBP is characterized by its brominated triphenylene structure. The presence of multiple bromine atoms significantly influences its chemical reactivity and biological interactions. The molecular formula is C18H6Br6, with a molecular weight of approximately 660.7 g/mol.

Biological Activity Overview

Research indicates that HBP exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that HBP possesses antimicrobial properties against several bacterial strains.

- Cytotoxicity : HBP has demonstrated cytotoxic effects in various cell lines, indicating its potential as a chemotherapeutic agent.

- Endocrine Disruption : Evidence suggests that HBP may act as an endocrine disruptor, affecting hormone signaling pathways.

Table 1: Summary of Biological Activities of HBP

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of HBP against Staphylococcus aureus and Escherichia coli, HBP was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane.

Case Study 2: Cytotoxic Effects

Research conducted on human cancer cell lines revealed that HBP exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM. The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of HBP.

Case Study 3: Endocrine Disruption

A reporter gene assay assessed the potential endocrine-disrupting effects of HBP. Results indicated that HBP could activate estrogen receptors, suggesting a risk for hormonal imbalance in exposed organisms.

Research Findings

Recent studies have focused on the environmental impact of HBP due to its persistence and bioaccumulation potential. Research has highlighted the need for further investigation into the long-term effects of exposure to HBP in both aquatic and terrestrial ecosystems.

Propriétés

IUPAC Name |

2,3,6,7,10,11-hexabromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454505 | |

| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82632-80-2 | |

| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the electron affinity of 2,3,6,7,10,11-Hexabromotriphenylene?

A1: this compound exhibits an adiabatic electron affinity (EAa) of 1.12 ± 0.1 eV. [] This property, measured through Dissociative Electron Attachment Spectroscopy (DEAS), indicates its potential to capture an electron and form a stable negative ion. The high EAa suggests potential applications in areas requiring electron transport, such as organic electronics. The experimentally determined EAa value closely aligns with theoretical predictions derived from DFT calculations (XYG3/Def2-TZVPP//PBE0/Def2TZVPP). []

Q2: Can this compound be used to create two-dimensional structures?

A2: Yes, this compound has shown promise in constructing tunable 2D metal-organic frameworks (MOFs) through alkali-halogen bonding. [] When combined with alkali metals like sodium (Na) on a Au(111) surface, the sodium ions act as pivot joints, connecting to the dibromo groups of the molecule. This results in a flexible coordination node with a deflection angle range of ±36°, enabling the formation of diverse 2D MOF architectures. [] This flexibility in alkali-halogen bonding opens new possibilities for designing and constructing tunable MOFs.

Q3: What are the potential optoelectronic applications of this compound?

A3: this compound has shown potential as an n-type organic semiconductor and a metal-free room-temperature phosphor. [] Its crystal structure exhibits anisotropic two-dimensional Br-Br interactions and inter-layer π-stacking interactions. [] These interactions contribute to its unique photophysical properties, including significantly red-shifted excitations in the visible region for the solid material compared to the ultraviolet absorption bands observed in dilute solutions. [] Its electron-poor aromatic ring structure, coupled with electrochemical and computational data, suggests n-type semiconducting behavior. [] Furthermore, its excellent thermal stability, as demonstrated by thermogravimetric analysis and infrared spectroscopy of thin films, strengthens its potential for various photonic and electronic device applications. []

Q4: How does the structure of this compound impact its reactivity in on-surface reactions?

A4: The structure of this compound plays a crucial role in dictating its reactivity in on-surface reactions. For example, on a Au(111) surface, the molecule undergoes sequential multi-step aryl-aryl coupling reactions, leading to the formation of both four- and six-member cyclic products. [] The reaction pathway and product selectivity are strongly influenced by the reaction temperature and post-annealing temperature, highlighting the importance of kinetic control. [] The presence of multiple bromine substituents allows for sequential debromination and coupling steps, enabling the formation of complex cyclic structures. [] This demonstrates the potential of this compound as a versatile building block for on-surface synthesis of complex organic architectures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.